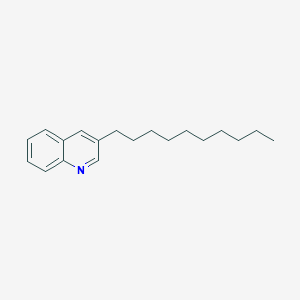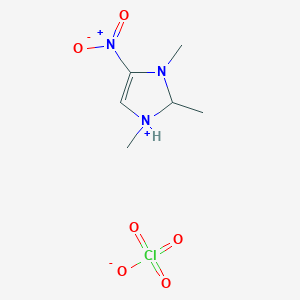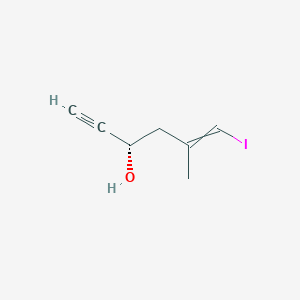
3-Decylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Decylquinoline: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself is known for its double-ring structure, consisting of a benzene ring fused with a pyridine ring. The addition of a decyl group (a ten-carbon alkyl chain) to the quinoline structure enhances its hydrophobic properties and potentially alters its biological activity. This compound is of interest in various fields, including medicinal chemistry, materials science, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. For 3-Decylquinoline, the ketone used would be decanone.
Skraup Synthesis: This classical method involves the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene in the presence of sulfuric acid. The decyl group can be introduced via subsequent alkylation.
Doebner-Miller Reaction: This involves the condensation of aniline with α,β-unsaturated carbonyl compounds. For this compound, the unsaturated carbonyl compound would be decyl-substituted.
Industrial Production Methods: Industrial production often employs the Skraup synthesis due to its scalability. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: 3-Decylquinoline can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the decyl group can be replaced or modified using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various alkylated or sulfonated quinoline derivatives.
科学的研究の応用
Chemistry: : 3-Decylquinoline is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: : In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The hydrophobic decyl chain enhances cell membrane penetration, making it a promising candidate for drug development.
Medicine: : Medicinal chemistry explores this compound for its potential as a therapeutic agent. Its derivatives have shown activity against various pathogens and cancer cell lines.
Industry: : In the industrial sector, this compound is used in the production of dyes, pigments, and as a corrosion inhibitor. Its stability and reactivity make it suitable for various applications.
作用機序
The mechanism of action of 3-Decylquinoline involves its interaction with cellular components. The decyl chain allows it to integrate into lipid membranes, disrupting membrane integrity and function. In antimicrobial applications, it targets bacterial cell walls and membranes, leading to cell lysis. In anticancer research, it interferes with cellular signaling pathways, inducing apoptosis in cancer cells.
類似化合物との比較
Quinoline: The parent compound, lacking the decyl group.
2-Decylquinoline: A positional isomer with the decyl group at the 2-position.
3-Acetylquinoline: A derivative with an acetyl group at the 3-position.
Uniqueness of 3-Decylquinoline: The presence of the decyl group at the 3-position significantly alters the compound’s hydrophobicity and biological activity. This makes this compound more effective in applications requiring membrane penetration and interaction. Its unique structure also allows for the exploration of new chemical reactions and pathways not accessible with other quinoline derivatives.
特性
CAS番号 |
882041-07-8 |
|---|---|
分子式 |
C19H27N |
分子量 |
269.4 g/mol |
IUPAC名 |
3-decylquinoline |
InChI |
InChI=1S/C19H27N/c1-2-3-4-5-6-7-8-9-12-17-15-18-13-10-11-14-19(18)20-16-17/h10-11,13-16H,2-9,12H2,1H3 |
InChIキー |
SXTIHZXBMJIIQL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC1=CC2=CC=CC=C2N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2,3-Dibenzyl-6-[2-(3,4,5-trimethoxyphenyl)ethenyl]-1-benzothiophen-4-yl phosphate](/img/structure/B14202656.png)
![1,3-Dioxolane-2-methanol, 4,4'-[oxybis(methylene)]bis[2-methyl-](/img/structure/B14202669.png)
![[(2R,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14202674.png)
![Methanone, (4-methylphenyl)(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B14202681.png)

![Benzenemethanamine, N-[1-methyl-2-(phenylseleno)ethylidene]-](/img/structure/B14202710.png)
![4-[3-(4-Fluorophenoxy)piperidin-1-yl]benzene-1-sulfonamide](/img/structure/B14202718.png)


![4-[(Hexadecylamino)methyl]-2-methoxyphenol](/img/structure/B14202749.png)
![1-Phenyl-3-{2-[4-(propan-2-yl)phenoxy]anilino}but-2-en-1-one](/img/structure/B14202756.png)

